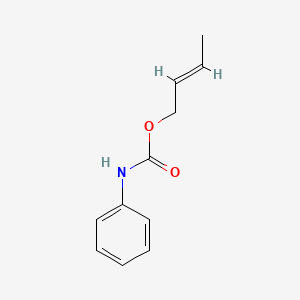
2-Butenyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenyl N-phenylcarbamate is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-buten-1-ol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of phenyl isocyanate with 2-buten-1-ol in the presence of a suitable catalyst, such as indium triflate, to yield the desired carbamate .
Chemical Reactions Analysis
Types of Reactions
2-Butenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butenyl or phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Butenyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butenyl N-phenylcarbamate involves its interaction with specific molecular targets. It is known to inhibit the assembly of microtubules by binding to β-tubulin, a protein essential for cell division. This inhibition disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to β-tubulin makes it a valuable tool in cancer research and the development of anti-cancer drugs .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-phenylcarbamate
- Methyl N-phenylcarbamate
- Ethyl N-phenylcarbamate
Uniqueness
2-Butenyl N-phenylcarbamate is unique due to its specific butenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it particularly valuable in specialized applications where other carbamates may not be suitable .
Properties
CAS No. |
18992-91-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(E)-but-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h2-8H,9H2,1H3,(H,12,13)/b3-2+ |
InChI Key |
XSKLUNLMKNMXFF-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC=CCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















